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molecular formula C6H10F3NO B8814815 N-Butyltrifluoroacetamide CAS No. 400-59-9

N-Butyltrifluoroacetamide

Cat. No. B8814815
M. Wt: 169.14 g/mol
InChI Key: BIBAVAVHXLGIBU-UHFFFAOYSA-N
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Patent
US04899249

Procedure details

Ethyl trifluoroacetate (298 g, 2.1 m) was reacted in a manner similar to Example 5 with n-butylamine (169 g, 2.3 m), except that the amine was added as a liquid within 1 hour. After the exotherm (peak 56° C.) had subsided, the reaction mixture was heated under reflux for 31/2 hours (pot temperature 96° to 98° C.). The mixture was then distilled to yield 193 g of a liquid which boiled at 83° C./7 mm Hg.
Quantity
298 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13]>>[CH2:10]([NH:14][C:3](=[O:5])[C:2]([F:1])([F:8])[F:9])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
298 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
169 g
Type
reactant
Smiles
C(CCC)N
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added as a liquid within 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the exotherm (peak 56° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 31/2 hours (pot temperature 96° to 98° C.)
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was then distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 193 g
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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